(S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid
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Overview
Description
(S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an amino group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid typically involves the protection of the amino group of heptanoic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxo derivatives, and various substituted amino acids depending on the reagents and conditions used .
Scientific Research Applications
(S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other bioactive molecules.
Biology: The compound is utilized in the study of protein structure and function.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino acid .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid: A lysine derivative with similar protective properties.
(S)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid: Another Boc-protected amino acid with comparable reactivity.
Uniqueness
(S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid is unique due to its specific chain length and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis and other applications requiring selective protection of the amino group .
Properties
Molecular Formula |
C12H24N2O4 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(2S)-2-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-8-6-4-5-7-9(13)10(15)16/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1 |
InChI Key |
JKMYPTAGGLIUEY-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(C(=O)O)N |
Origin of Product |
United States |
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